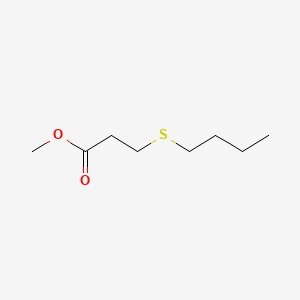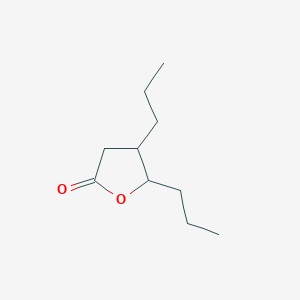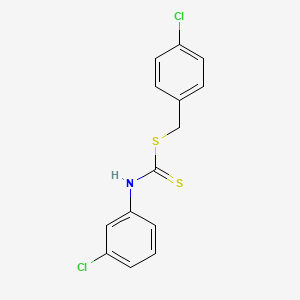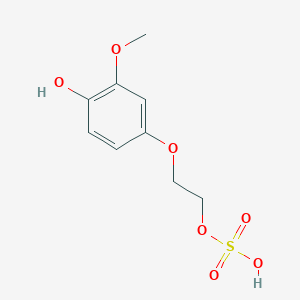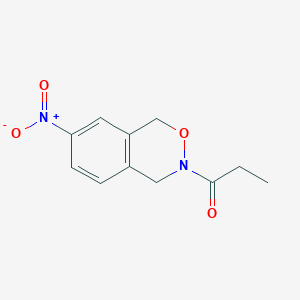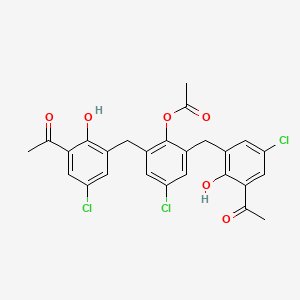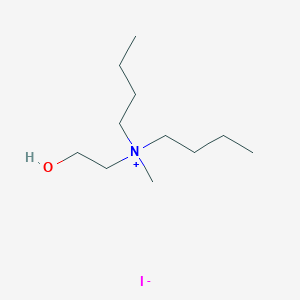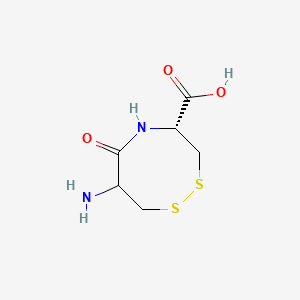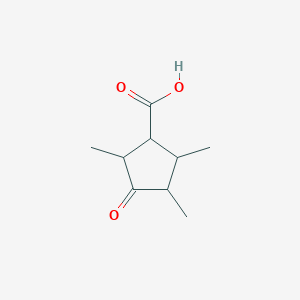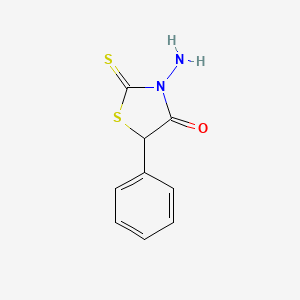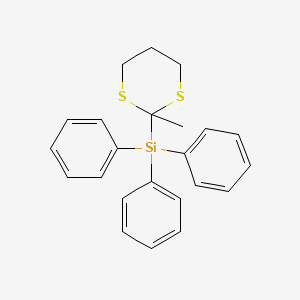
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane is a chemical compound with the molecular formula C23H24S2Si It is known for its unique structure, which includes a dithiane ring and a triphenylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane typically involves the reaction of 2-methyl-1,3-dithiane with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The triphenylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding silane.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane involves its reactivity with various chemical species. The dithiane ring can act as a nucleophile, while the triphenylsilane group can participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dithian-2-yl(trimethyl)silane
- 2-Trimethylsilyl-1,3-dithiane
Uniqueness
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct reactivity and properties compared to similar compounds with trimethylsilane groups. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
13433-56-2 |
|---|---|
Formule moléculaire |
C23H24S2Si |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
(2-methyl-1,3-dithian-2-yl)-triphenylsilane |
InChI |
InChI=1S/C23H24S2Si/c1-23(24-18-11-19-25-23)26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3 |
Clé InChI |
CDIRKQFKWDGTDR-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



